molecular formula C10H7F2N3O2 B6362233 1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240568-45-9

1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No. B6362233
CAS RN: 1240568-45-9
M. Wt: 239.18 g/mol
InChI Key: UQEALYFLANWCCC-UHFFFAOYSA-N
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Description

“1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole” is a chemical compound with the molecular formula C10H7F2N3O2 . It’s important to note that the information available is limited and the compound may not have been fully studied or characterized .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not detailed in the searched resources. Pyrazoles, in general, can participate in various chemical reactions, including Suzuki cross-coupling reactions with aryl and heteroaryl halides .

Scientific Research Applications

1-(3,4-Difluorophenyl)methyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as 4-nitro-1-phenyl-1H-pyrazole-3-carboxamide, which is a potential inhibitor of the enzyme acetylcholinesterase. It has also been used in the synthesis of various drugs, such as the anticonvulsant drug lamotrigine. In addition, it has been used in the synthesis of various polymers, such as polyetherimide and polyethersulfone.

Mechanism of Action

1-(3,4-Difluorophenyl)methyl-4-nitro-1H-pyrazole acts as an electrophile, meaning that it can react with nucleophiles such as amines and alcohols. This reaction is facilitated by the presence of a nucleophile and an acid catalyst. The reaction results in the formation of a new covalent bond between the two molecules. This reaction is important for the synthesis of various compounds and drugs.
Biochemical and Physiological Effects
1-(3,4-Difluorophenyl)methyl-4-nitro-1H-pyrazole has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. It has also been found to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

1-(3,4-Difluorophenyl)methyl-4-nitro-1H-pyrazole has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and readily available. Another advantage is that it is a versatile compound that can be used in a variety of synthetic reactions. However, it has some limitations, such as the fact that it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

1-(3,4-Difluorophenyl)methyl-4-nitro-1H-pyrazole has a wide range of potential future applications in scientific research. One potential application is in the development of new drugs and therapies. It could be used to synthesize new compounds that could be used to treat a variety of diseases, such as Alzheimer’s disease and cancer. In addition, it could be used in the development of new polymers and materials that could be used in a variety of applications, such as medical devices and electronics. Finally, it could be used in the development of new catalysts and reagents that could be used in a variety of synthetic reactions.

Synthesis Methods

1-(3,4-Difluorophenyl)methyl-4-nitro-1H-pyrazole can be synthesized through a variety of methods. One method involves the reaction of 3,4-difluorophenylmethylmagnesium bromide and 4-nitro-1H-pyrazole in diethyl ether. The reaction is conducted at room temperature and is followed by the addition of hydrochloric acid to give the desired product. Another method involves the reaction of 3,4-difluorophenylmethylmagnesium chloride and 4-nitro-1H-pyrazole in tetrahydrofuran. This reaction is also conducted at room temperature and is followed by the addition of hydrochloric acid to give the desired product.

Safety and Hazards

Specific safety and hazard information for “1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole” is not available in the searched resources. As with all chemicals, it should be handled with appropriate safety measures to avoid contact with skin, eyes, and clothing, and to prevent ingestion and inhalation .

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-9-2-1-7(3-10(9)12)5-14-6-8(4-13-14)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEALYFLANWCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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